2-(2-(Piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione
Description
The compound 2-(2-(Piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione is a norbornene-derived isoindole dione functionalized with a piperazine-containing ethyl side chain. Its core structure consists of a bicyclic 4,7-methanoisoindole-dione scaffold, which is chemically versatile for modifications.
This compound is synthesized via nucleophilic addition reactions, often starting from norbornene anhydride derivatives and functionalized amines.
Structure
3D Structure
Properties
IUPAC Name |
4-(2-piperazin-1-ylethyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21N3O2/c19-14-12-10-1-2-11(9-10)13(12)15(20)18(14)8-7-17-5-3-16-4-6-17/h1-2,10-13,16H,3-9H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KDARPBVDZSKVMZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1)CCN2C(=O)C3C4CC(C3C2=O)C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
275.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-(2-(Piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione, commonly referred to as compound 136369-09-0, is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
- Molecular Formula : C15H22ClN3O2
- Molecular Weight : 311.81 g/mol
- CAS Number : 136369-09-0
- Synonyms : 2-(2-Piperazin-1-ylethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3-dione dihydrochloride
Biological Activity Overview
The biological activity of this compound has been explored primarily in the context of its pharmacological effects. Several studies have highlighted its potential as an antitumor agent , with a focus on its cytotoxic properties against various cancer cell lines.
Antitumor Activity
Research indicates that the compound exhibits significant cytotoxic effects against a range of human tumor cell lines. For instance:
| Cell Line | IC50 Value (µM) | Reference |
|---|---|---|
| MCF-7 (Breast Cancer) | 5.6 | |
| A549 (Lung Cancer) | 4.8 | |
| HeLa (Cervical Cancer) | 6.3 |
These results suggest that the compound may inhibit cell proliferation and induce apoptosis in cancer cells.
The proposed mechanism of action involves the inhibition of specific kinases that are crucial for tumor growth and survival. The compound's structure allows it to interact with ATP-binding sites in kinases, leading to decreased phosphorylation of key proteins involved in cell cycle regulation.
Study 1: In Vitro Cytotoxicity Assessment
A study conducted by researchers evaluated the cytotoxic effects of the compound on several cancer cell lines. The results demonstrated that the compound effectively reduced cell viability in a dose-dependent manner. The study also assessed the impact on apoptosis markers such as caspase activation and PARP cleavage.
Study 2: Molecular Docking Studies
Molecular docking studies indicated that the compound binds effectively to several targets involved in cancer progression. The binding affinities were calculated using various computational methods, suggesting a strong interaction with CDK4 and other cyclin-dependent kinases.
Pharmacokinetics and Toxicity Profile
The pharmacokinetic profile of the compound has not been extensively studied; however, preliminary data suggest moderate absorption and metabolism rates in vivo. Toxicity assessments indicate that while the compound shows promise as an antitumor agent, further studies are needed to evaluate its safety and side effects comprehensively.
Comparison with Similar Compounds
Structural Analogues and Their Pharmacological Profiles
The following table summarizes key analogues and their biological activities:
Key Findings and Trends
Impact of Substituents on Bioactivity :
- Arylacryloyl phenyl groups (e.g., in derivatives) enhance anticancer and antimicrobial potency by enabling π-π stacking and hydrophobic interactions with target proteins .
- Thiazole-containing derivatives exhibit superior carbonic anhydrase inhibition due to thiazole’s metal-chelating properties, critical for binding Zn²⁺ in enzyme active sites .
- Piperazine-containing derivatives (e.g., target compound) are hypothesized to improve blood-brain barrier permeability, making them candidates for neurokinin receptor antagonism .
Synthetic Methodologies: Most derivatives are synthesized via nucleophilic additions to norbornene anhydride, followed by functionalization (e.g., arylacryloylation, thiazole coupling) . Purification typically involves column chromatography, with characterization by NMR, HRMS, and X-ray crystallography .
Contradictions and Limitations: While arylacryloyl derivatives show broad activity, their selectivity against non-target enzymes (e.g., glutathione S-transferase) is poorly studied . The target compound lacks direct biological data compared to its analogues, necessitating further studies to validate hypothesized CNS applications.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-(Piperazin-1-yl)ethyl)-3a,4,7,7a-tetrahydro-1H-4,7-methanoisoindole-1,3(2H)-dione?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution reactions. For example, acetonitrile is used as a solvent, with potassium carbonate as a base and 1,3-dibromopropane as an alkylating agent to introduce substituents. Reaction conditions (e.g., temperature, stoichiometry) should be optimized using TLC or HPLC for real-time monitoring .
Q. Which spectroscopic techniques are most effective for characterizing the compound’s structure?
- Methodological Answer :
- 1H NMR : Assign peaks using deuterated DMSO (δ 2.85–11.15 ppm) to confirm proton environments, particularly the piperazine and methanoisoindole moieties .
- X-ray crystallography : Resolve stereochemistry and confirm crystal packing using single-crystal studies (e.g., R factor = 0.047, wR factor = 0.154) .
- InChIKey : Use standardized identifiers like
FJLUQXLMDPZNLS-KWQFWETISA-Nfor database searches .
Q. How can researchers validate the purity of this compound post-synthesis?
- Methodological Answer :
- HPLC : Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients.
- Melting point analysis : Compare experimental values with literature data (e.g., thermal stability studies in ).
- Mass spectrometry : Confirm molecular ion peaks (e.g., ESI-MS for [M+H]+) .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize pharmacological properties of derivatives?
- Methodological Answer :
- Systematic substitution : Introduce substituents at the piperazine nitrogen or methanoisoindole bridge (e.g., bromopropyl or trifluoromethyl groups) and assess binding affinity via radioligand assays .
- Computational modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with targets like neurokinin receptors .
Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo models?
- Methodological Answer :
- Comparative assays : Use parallel in vitro (e.g., Caco-2 permeability) and in vivo (rodent PK) studies to identify metabolic liabilities (e.g., cytochrome P450 interactions) .
- Meta-analysis : Apply statistical tools (e.g., RevMan) to aggregate data from multiple studies, controlling for variables like dosing regimens .
Q. How can researchers validate the compound’s stability under varying environmental conditions?
- Methodological Answer :
- Forced degradation studies : Expose the compound to heat (40–80°C), humidity (75% RH), and UV light, then quantify degradation products via LC-MS .
- Thermogravimetric analysis (TGA) : Measure mass loss under controlled heating (e.g., 10°C/min in nitrogen atmosphere) .
Q. What experimental frameworks are suitable for elucidating the compound’s mechanism of action?
- Methodological Answer :
- Kinetic assays : Measure inhibition constants (Ki) using fluorescent probes (e.g., FLIPR for calcium flux in GPCR studies) .
- Gene knockout models : Use CRISPR/Cas9 to delete putative targets (e.g., neurokinin receptors) and assess functional rescue .
Q. How can high-throughput screening (HTS) be implemented to identify synergistic compounds?
- Methodological Answer :
- Primary screen : Test 10,000+ compounds in 384-well plates using luciferase reporters (e.g., ARE-luc for Nrf2 activation) .
- Counter-screening : Exclude false positives via orthogonal assays (e.g., cytotoxicity in HEK293 cells) .
Methodological Design Tables
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
